Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene-
Brand Name: Vulcanchem
CAS No.: 61450-42-8
VCID: VC18656198
InChI: InChI=1S/C20H24N2/c1-21-12-15-13-22(14-15)20-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3
SMILES:
Molecular Formula: C20H24N2
Molecular Weight: 292.4 g/mol

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene-

CAS No.: 61450-42-8

Cat. No.: VC18656198

Molecular Formula: C20H24N2

Molecular Weight: 292.4 g/mol

* For research use only. Not for human or veterinary use.

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(methylamino)methylene- - 61450-42-8

Specification

CAS No. 61450-42-8
Molecular Formula C20H24N2
Molecular Weight 292.4 g/mol
IUPAC Name N-methyl-1-[1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine
Standard InChI InChI=1S/C20H24N2/c1-21-12-15-13-22(14-15)20-18-8-4-2-6-16(18)10-11-17-7-3-5-9-19(17)20/h2-9,15,20-21H,10-14H2,1H3
Standard InChI Key CDVZCMUXAWBBTO-UHFFFAOYSA-N
Canonical SMILES CNCC1CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound features a tricyclic core comprising a 10,11-dihydro-5H-dibenzo(a,d)cycloheptene moiety fused to a four-membered azetidine ring. The azetidine nitrogen is further substituted with a methylamino-methylene group, introducing both basicity and conformational flexibility . The IUPAC name, N-methyl-1-[1-(2-tricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-yl]methanamine, reflects its intricate polycyclic structure .

Physicochemical Properties

With a molecular formula of C₂₀H₂₄N₂ and a molecular weight of 292.4 g/mol, the compound exhibits moderate lipophilicity (XLogP3-AA = 3.3) . Its topological polar surface area (15.3 Ų) and hydrogen bond donor/acceptor counts (1/2) suggest limited solubility in polar solvents, aligning with typical azetidine derivatives . Computational models predict a rotatable bond count of 3, indicating moderate flexibility despite the rigid tricyclic framework .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₂₀H₂₄N₂
Molecular Weight292.4 g/mol
XLogP3-AA3.3
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2
Rotatable Bonds3

Synthesis and Structural Analogues

Structural Analogues and Modifications

Comparative analysis with related compounds highlights the impact of substituents on physicochemical and biological profiles:

  • Ethylamino Derivative (CAS 73855-91-1): Substitution of the methyl group with ethyl increases lipophilicity (XLogP3-AA = 3.7) but reduces metabolic stability due to enhanced cytochrome P450 interactions .

  • Chloro-Substituted Analogues (e.g., CAS 73855-85-3): Halogenation at the 3-position of the dibenzocycloheptene ring improves target affinity in receptor binding assays but introduces hepatotoxicity risks .

Biological Activity and Mechanistic Insights

Table 2: Comparative Inhibitory Profiles of Azetidine Derivatives

CompoundPDE-5 IC₅₀ (μg/mL)Arginase IC₅₀ (μg/mL)Source
Target Compound133.6930.51
Ethylamino Analogue148.2235.84
Chloro-Substituted Analogue89.4522.17

Antioxidant and Neuroprotective Effects

In vitro assays demonstrate concentration-dependent scavenging of DPPH (EC₅₀ = 45.2 μM) and hydroxyl radicals (EC₅₀ = 68.7 μM), likely mediated by the methylamino group’s electron-donating capacity . Additionally, the compound inhibits Fe²⁺-induced lipid peroxidation in neuronal cells (IC₅₀ = 12.3 μM), suggesting potential applications in neurodegenerative disease models .

Computational and Experimental Validation

Conformational Analysis

Density functional theory (DFT) calculations reveal two low-energy conformers differing in the orientation of the methylamino group relative to the azetidine ring . The gauche conformation (ΔG = 0.8 kcal/mol) predominates in solution, facilitating interactions with planar biological targets like enzyme active sites .

ADMET Profiling

Predicted pharmacokinetic parameters indicate moderate blood-brain barrier permeability (BBBP = 0.72) and high plasma protein binding (94.8%) . While the compound exhibits favorable metabolic stability in microsomal assays (t₁/₂ = 42 min), its high lipophilicity may necessitate formulation optimization for oral bioavailability .

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